molecular formula C19H21ClN2O4S B270631 N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B270631
M. Wt: 408.9 g/mol
InChI Key: XOAUNFDBMUWSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the inhibition of the activity of certain enzymes, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the breakdown of neurotransmitters. By inhibiting these enzymes, N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can increase the levels of neurotransmitters in the brain, which can have an effect on mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide have been studied in animal models. It has been shown to have an effect on the levels of neurotransmitters in the brain, particularly dopamine and norepinephrine. This compound has also been shown to have an effect on behavior, including locomotor activity and anxiety-like behavior.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its specificity for certain enzymes, such as MAO and COMT. This makes it a useful tool for studying the role of these enzymes in the regulation of neurotransmitters. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for further research on N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One direction is the study of its potential therapeutic applications, particularly in the treatment of mood disorders. Another direction is the study of its effects on other neurotransmitters and enzymes involved in the regulation of mood and behavior. Additionally, further research is needed to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves several steps, including the reaction of 4-chlorophenol with ethylene oxide, followed by the reaction of the resulting product with 1-methylsulfonyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an inhibitory effect on the activity of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.

properties

Product Name

N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide

InChI

InChI=1S/C19H21ClN2O4S/c1-27(24,25)22-11-2-3-14-13-15(4-9-18(14)22)19(23)21-10-12-26-17-7-5-16(20)6-8-17/h4-9,13H,2-3,10-12H2,1H3,(H,21,23)

InChI Key

XOAUNFDBMUWSBY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NCCOC3=CC=C(C=C3)Cl

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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